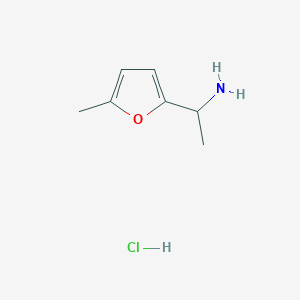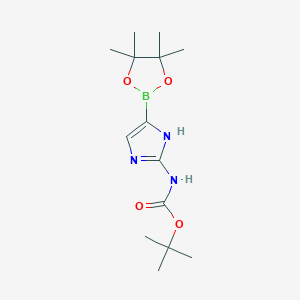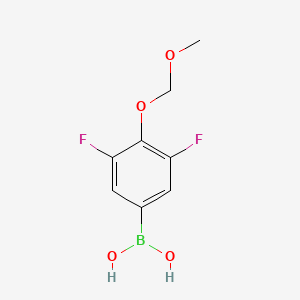![molecular formula C15H12BrCl2NO4S B12503926 N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichlorobenzylamine under basic conditions to form the sulfonyl chloride intermediate.
Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学的研究の応用
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological studies: It can be used to study the effects of sulfonyl and halogenated compounds on biological systems, including their interactions with proteins and nucleic acids.
作用機序
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar sulfonyl group but differs in the presence of a valine residue instead of glycine.
N-[(4-bromophenyl)sulfonyl]acetylglycine: This compound has an acetyl group instead of the 2,4-dichlorobenzyl group.
Uniqueness
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is unique due to the combination of its sulfonyl, bromine, and dichlorobenzyl functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C15H12BrCl2NO4S |
|---|---|
分子量 |
453.1 g/mol |
IUPAC名 |
2-[(4-bromophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C15H12BrCl2NO4S/c16-11-2-5-13(6-3-11)24(22,23)19(9-15(20)21)8-10-1-4-12(17)7-14(10)18/h1-7H,8-9H2,(H,20,21) |
InChIキー |
IZNDBDAPPJRMCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)
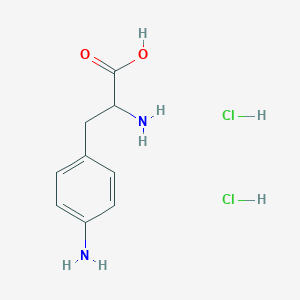
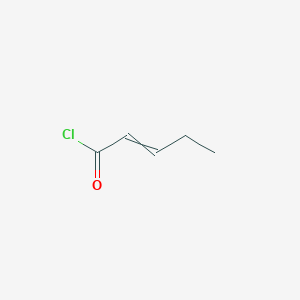
![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12503884.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)
